molecular formula C7H14ClNO3 B2500041 Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride CAS No. 2089246-41-1

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride

Cat. No. B2500041
CAS RN: 2089246-41-1
M. Wt: 195.64
InChI Key: SQPQJZVHFUTGFV-KGZKBUQUSA-N
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Description

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, also known as MOCHA, is a chemical compound that has gained significant attention in the scientific research community. MOCHA is a chiral molecule that has been used in various biochemical and physiological studies due to its unique properties.

Mechanism of Action

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a chiral molecule that interacts with various biological targets through stereospecific interactions. This compound has been shown to bind to proteins and enzymes, inhibiting their activity and altering their function. Additionally, this compound has been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of certain drugs. Additionally, this compound has been shown to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. This compound has also been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Advantages and Limitations for Lab Experiments

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has several advantages for lab experiments, including its ability to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. Additionally, this compound has been shown to interact with various biological targets through stereospecific interactions, making it a useful tool for studying biological processes. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride research, including the development of new drug delivery systems that utilize this compound to enhance drug efficacy and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound, including its interactions with biological targets and cellular signaling pathways. Finally, this compound may have potential applications in the treatment of various diseases, including cancer and neurological disorders, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific research community. This compound has been used in various biochemical and physiological studies, including the development of new drugs and drug delivery systems. This compound has several advantages for lab experiments, including its ability to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. However, further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in the treatment of various diseases.

Synthesis Methods

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride can be synthesized using various methods, including the reaction of oxirane with methanolamine, followed by the addition of hydrochloric acid to form the hydrochloride salt of this compound. Another method involves the reaction of 2,3-epoxypropanoic acid with methanolamine, followed by the addition of hydrochloric acid. Both methods result in the formation of this compound hydrochloride.

Scientific Research Applications

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been used in various scientific research studies, including the development of new drugs and drug delivery systems. This compound has been shown to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. Additionally, this compound has been used in the study of various biological processes, including enzyme inhibition, protein binding, and cellular signaling pathways.

properties

IUPAC Name

methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPQJZVHFUTGFV-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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